Leptosin F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24N4O3S4 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-20-methyl-14-propan-2-yl-15,16,17,18-tetrathia-10,12,20-triazapentacyclo[12.4.2.01,12.03,11.04,9]icosa-4,6,8-triene-13,19-dione |
InChI |
InChI=1S/C25H24N4O3S4/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,21(31)28(24)3)34-36-35-33-24/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |
InChI Key |
NKAKEWJOGYRXPY-MAOFURFTSA-N |
Isomeric SMILES |
CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SSSS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SSSS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
Synonyms |
Lep F compound leptosin F |
Origin of Product |
United States |
Discovery, Isolation, and Natural Occurrence of Leptosin F
Leptosin (B1674754) F was identified as part of a family of six related compounds (Leptosins A-F) isolated from a strain of the fungus Leptosphaeria sp. rsc.orgrsc.org This particular fungal strain was found living as an adherent on the surface of the marine brown alga, Sargassum tortile. rsc.orgrsc.org The discovery was the result of a targeted investigation into the secondary metabolites produced by marine microorganisms. rsc.org
The initial step in the isolation process involved cultivating the Leptosphaeria sp. strain in a suitable liquid medium, which included glucose, peptone, and yeast extract in artificial seawater, for three weeks at 27°C. rsc.org Following the cultivation period, the fungal mycelium was harvested. The isolation of Leptosin F and its congeners was achieved through the extraction of this mycelium with methanol. rsc.org This methanolic extract contained a mixture of metabolites produced by the fungus, from which this compound was subsequently purified. rsc.org
| Attribute | Details |
|---|---|
| Compound Name | This compound |
| Chemical Class | Dimeric epipolythiodioxopiperazine (Chaetocin derivative) |
| Natural Source Organism | Leptosphaeria sp. (Fungus) |
| Host Organism | Sargassum tortile (Marine brown alga) |
| Initial Extraction Solvent | Methanol |
Chromatographic Separation Strategies for Purification
The purification of Leptosin (B1674754) F from the crude methanolic extract of the fungal mycelium was a multi-step process reliant on various chromatographic techniques. rsc.org This bioassay-directed fractionation was essential for separating the structurally similar Leptosin compounds from one another. rsc.org
The primary stages of chromatographic separation involved a combination of different column chromatography methods. rsc.org Initially, the crude extract was subjected to size-exclusion chromatography and adsorption chromatography to achieve a preliminary separation of the components. rsc.org
Sephadex LH-20 Column Chromatography: This technique was used for the initial fractionation of the methanol extract. Sephadex LH-20 is a modified dextran gel that separates molecules based on their size and polarity. This step helped in removing highly polar and non-polar impurities and grouping the Leptosin compounds together.
Silica (B1680970) Gel Column Chromatography: The fractions enriched with Leptosins from the Sephadex LH-20 column were further purified using silica gel column chromatography. rsc.org This is a form of adsorption chromatography where compounds are separated based on their differential affinity for the stationary phase (silica gel) and the mobile phase (an organic solvent system). By carefully selecting the solvent system, researchers could separate the individual Leptosin compounds.
High-Performance Liquid Chromatography (HPLC): The final step in the purification of Leptosin F involved High-Performance Liquid Chromatography (HPLC). rsc.org This high-resolution technique was crucial for isolating this compound from the other closely related Leptosins (A-E) to a high degree of purity. rsc.org
The combination of these chromatographic methods allowed for the successful isolation and purification of this compound, which enabled its subsequent structural elucidation and characterization. rsc.orgrsc.org
| Chromatographic Technique | Purpose in Purification Workflow | Stationary Phase Example |
|---|---|---|
| Column Chromatography | Initial fractionation of crude extract | Sephadex LH-20 |
| Column Chromatography | Separation of Leptosin-rich fractions | Silica Gel |
| High-Performance Liquid Chromatography (HPLC) | Final purification to isolate pure this compound | (Not specified, but typically a reversed-phase column like C18) |
Biosynthetic Pathways and Molecular Origins of Leptosin F
Proposed Biosynthetic Routes to the Indole (B1671886) Dioxopiperazine Core
The formation of the central indole dioxopiperazine scaffold of Leptosin (B1674754) F is thought to begin with the condensation of two amino acid precursors, at least one of which is a tryptophan derivative. This process is characteristic of the biosynthesis of many fungal indole diketopiperazine alkaloids. mdpi.comresearchgate.net
The key steps are proposed as follows:
Amino Acid Precursor Assembly: The pathway likely initiates with the activation of two L-amino acids. Given the indole moiety, L-tryptophan is a certain precursor. The second amino acid may vary, contributing to the diversity within the broader family of related natural products.
NRPS-Mediated Cyclization: A multi-modular enzyme known as a non-ribosomal peptide synthetase (NRPS) is central to the formation of the dioxopiperazine core. mdpi.commdpi.com These enzymatic mega-complexes work in an assembly-line fashion to select, activate, and link the amino acid building blocks. The final step catalyzed by the NRPS is typically a "head-to-tail" cyclization of the dipeptide, releasing the stable diketopiperazine (DKP) ring. For many complex diketopiperazines, this core is derived from the condensation of two tryptophan molecules or one tryptophan and another amino acid. mdpi.com
The resulting cyclo-dipeptide then undergoes a series of modifications by tailoring enzymes to form the final complex structure of the core before sulfur incorporation. These modifications can include prenylation, hydroxylation, and other reactions that add to the structural complexity of the molecule. mdpi.comnih.gov
| Proposed Step | Key Enzyme Class | Description |
| Amino Acid Activation | Non-Ribosomal Peptide Synthetase (NRPS) - Adenylation (A) domain | Selects and activates specific amino acid precursors with ATP. |
| Peptide Bond Formation | Non-Ribosomal Peptide Synthetase (NRPS) - Condensation (C) domain | Catalyzes the formation of the peptide bond between the two activated amino acids. |
| Cyclization | Non-Ribosomal Peptide Synthetase (NRPS) - Thiolation (T) or Terminal Condensation (CT) domain | Mediates the intramolecular cyclization of the dipeptide to form the 2,5-dioxopiperazine ring. |
Enzymatic Steps and Key Intermediates in Sulfur Incorporation
A defining feature of Leptosin F is its sulfur bridge. The incorporation of sulfur atoms into the dioxopiperazine core is a critical step that imparts significant biological activity to this class of molecules. The pathway is thought to mirror that of other well-studied epipolythiodioxopiperazine (ETP) toxins, such as gliotoxin. rsc.orgresearchgate.net
The proposed enzymatic cascade for sulfur incorporation involves:
Glutathione (B108866) Conjugation: The initial step is believed to be the attachment of glutathione (GSH), a tripeptide containing cysteine, to the dioxopiperazine core. This reaction is catalyzed by a glutathione-S-transferase (GST). acs.org
Formation of a Dithiol Precursor: Following the initial conjugation, the glutathione moiety is sequentially degraded by peptidases to leave a dithiol precursor.
Oxidative Disulfide Bond Formation: The final step is the oxidation of the two thiol groups to form the characteristic transannular disulfide bridge. This crucial oxidative cyclization is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. rsc.org In the biosynthesis of gliotoxin, this enzyme is known as GliT. rsc.org
| Proposed Intermediate | Key Enzyme(s) | Function |
| Dioxopiperazine Core | Glutathione-S-transferase (GST) | Catalyzes the nucleophilic attack of glutathione onto the core structure. |
| Glutathione-DKP Adduct | Gamma-glutamylcyclotransferase, Dipeptidase | Sequentially cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate. |
| Dithiol-DKP | FAD-dependent oxidoreductase | Oxidizes the two thiol groups to form the disulfide bridge of the ETP core. |
Genetic Basis of Biosynthetic Gene Clusters
The production of complex secondary metabolites like this compound is genetically encoded in biosynthetic gene clusters (BGCs). These are discrete regions of the fungal genome that contain all the necessary genes for the synthesis, regulation, and transport of the natural product. nih.govmdpi.com The identification of the sirodesmin biosynthetic gene cluster in Leptosphaeria maculans provides a blueprint for what the this compound BGC might entail. nih.gov
A typical ETP biosynthetic gene cluster is expected to contain genes encoding:
A Non-Ribosomal Peptide Synthetase (NRPS): The central enzyme responsible for assembling the peptide backbone of the dioxopiperazine core.
A Glutathione-S-Transferase (GST): For the initial step of sulfur incorporation.
Peptidases: To process the glutathione adduct.
An Oxidoreductase: To form the final disulfide bridge.
Tailoring Enzymes: Such as cytochrome P450 monooxygenases, methyltransferases, and prenyltransferases, which modify the core structure to produce the final this compound molecule. mdpi.com
A Transcription Factor: A regulatory protein that controls the expression of the other genes in the cluster, often in response to specific environmental or developmental signals.
A Transporter Protein: To export the toxic final product out of the fungal cell.
Comparative analysis of fungal genomes has shown that homologous gene clusters are present in various ETP-producing fungi, suggesting a conserved biosynthetic logic. nih.gov
Comparative Biosynthesis within the Leptosin Family
The term "Leptosin family" implies the existence of several structurally related metabolites (e.g., Leptosin A, B, C, etc.) that likely share a common biosynthetic origin but differ in their final chemical structure. These structural variations are typically the result of the action of different tailoring enzymes encoded within the respective BGCs.
While speculative without the full characterization of multiple Leptosin compounds, the biosynthetic diversification within the family could arise from:
Variation in NRPS Substrate Specificity: The NRPS enzymes in the BGCs for different Leptosins might incorporate different starting amino acids, leading to variations in the side chains of the dioxopiperazine core.
Differential Activity of Tailoring Enzymes: The presence or absence of specific tailoring enzymes, or variations in their activity, would lead to different decorative patterns on the core scaffold. For example:
One Leptosin analogue might be prenylated, while another is not.
Hydroxylation or methylation patterns could differ between family members.
Variable Sulfur Bridging: Although less common, it is possible that the number of sulfur atoms in the bridge (e.g., disulfide vs. trisulfide) could vary, which would be determined by the specific sulfur transfer and oxidation enzymes.
This comparative biosynthetic framework allows for the prediction of new natural products by analyzing the genetic content of BGCs and provides a roadmap for engineered biosynthesis to create novel analogues.
Synthetic Methodologies and Analogues of Leptosin F
Strategies for Total Synthesis of the Leptosin (B1674754) F Scaffold
The first total synthesis of Leptosin F was a significant achievement in carbohydrate chemistry. researchgate.net The primary strategy employed revolves around the coupling of the aglycone, methyl syringate, with the disaccharide, gentiobiose. A key reaction in this synthesis is the Schmidt glycosylation , a powerful method for forming glycosidic bonds. researchgate.net
Preparation of the Glycosyl Donor and Acceptor: The synthesis begins with the preparation of a suitable gentiobiosyl donor and the methyl syringate acceptor. D-glucose serves as the starting material for the gentiobiose unit. researchgate.net Protecting group strategies are crucial at this stage to ensure that only the desired hydroxyl groups react. An acetyl protecting group strategy has been utilized to achieve excellent anomeric selectivity. researchgate.net
Glycosylation Reaction: The core of the synthesis is the Schmidt glycosylation, where the gentiobiosyl donor is reacted with the methyl syringate acceptor in the presence of a promoter, typically a Lewis acid. This step forms the critical β-glycosidic linkage between the sugar and the aglycone.
Deprotection: The final step involves the removal of the protecting groups from the coupled product to yield the natural this compound.
This synthetic route, accomplished in eight linear steps from D-glucose, has been instrumental in confirming the structure of naturally occurring this compound and providing a means to produce the compound for further study. researchgate.net
Chemical Synthesis of Structurally Related Analogues
While the total synthesis of this compound has been established, the literature on the chemical synthesis of its structurally related analogues is not extensive. However, the modular nature of the total synthesis provides a clear pathway for generating such analogues. By modifying either the aglycone or the sugar moiety, a diverse range of this compound-related compounds could be synthesized.
Aglycone Modifications:
One approach to creating analogues is to replace methyl syringate with other phenolic compounds. The Schmidt glycosylation method is versatile and can be applied to a variety of phenolic acceptors. This would allow for the synthesis of a library of compounds with different aromatic substituents, potentially modulating the molecule's biological activity. For instance, analogues of other naturally occurring methyl salicylate (B1505791) glycosides could be synthesized using similar glycosylation strategies. nih.govresearchgate.net
Sugar Modifications:
Analogues can also be generated by altering the gentiobiose unit. This could involve:
Different Disaccharides: Employing other disaccharides as glycosyl donors would lead to analogues with different sugar connectivities and compositions.
Modified Monosaccharides: The synthesis could start from modified glucose units to introduce functionalities such as deoxy sugars, amino sugars, or fluorinated sugars into the disaccharide backbone. The synthesis of glycosides with modified sugar units, such as 3-deoxy-3-fluoro-β-D-galactopyranoside end-residues, has been reported for other oligosaccharides and could be adapted. nih.gov
Semi-synthetic Modifications and Derivative Generation
Semi-synthesis, which involves the chemical modification of a naturally isolated or synthetically produced parent compound, offers a more direct route to derivatives. While specific reports on the semi-synthetic modification of this compound are scarce, the presence of multiple hydroxyl groups on the gentiobiose moiety and the aromatic ring of methyl syringate provide ample opportunities for derivatization.
Potential semi-synthetic modifications could include:
Acylation and Alkylation: The hydroxyl groups of the sugar unit are amenable to esterification and etherification reactions. Regioselective protection and deprotection strategies would be necessary to modify specific positions. Enzymatic catalysis, for instance using lipases, has been successfully employed for the regioselective acylation of other glycosides and could be a valuable tool for this compound. nih.gov
Oxidation: The primary alcohol on the terminal glucose unit of gentiobiose could be selectively oxidized to an aldehyde or a carboxylic acid, introducing new functionalities for further conjugation. Methods like Swern oxidation or the use of bromine/bis(tributyltin) oxide have been used for the selective oxidation of similar glycosides. nih.gov
These modifications would allow for the generation of a wide array of this compound derivatives, which could be used to probe structure-activity relationships.
Regioselective and Stereoselective Synthetic Approaches
The synthesis of a complex molecule like this compound presents significant challenges in terms of regioselectivity and stereoselectivity.
Regioselectivity:
The key regioselective challenge in the synthesis of this compound is the formation of the glycosidic bond specifically at the 4-hydroxyl group of methyl syringate. While the 4-OH is the most nucleophilic hydroxyl group on the aromatic ring, careful control of reaction conditions is necessary to avoid side reactions at other positions. The use of enzymatic glycosylation with glycosyltransferases can offer high regioselectivity and is an emerging alternative to chemical synthesis for polyphenolic glycosides. nih.govchemrxiv.org
Within the gentiobiose unit, the β(1→6) linkage requires regioselective activation of the 6-hydroxyl group of the first glucose unit for coupling with the second. This is typically achieved through a series of protection and deprotection steps.
Stereoselectivity:
The stereoselective formation of the glycosidic bonds is arguably the most critical aspect of this compound synthesis. There are two key stereocenters to control:
The β-linkage between Gentiobiose and Methyl Syringate: The synthesis must exclusively form the β-anomer. The use of a participating protecting group (like acetyl) at the C-2 position of the glycosyl donor is a common and effective strategy to ensure the formation of 1,2-trans glycosides, which in the case of glucose derivatives, corresponds to the β-anomer. The Schmidt glycosylation, when properly optimized, provides excellent stereocontrol. researchgate.net
The β(1→6) linkage within Gentiobiose: The synthesis of the gentiobiose donor itself requires the stereoselective formation of a β-glycosidic bond between the two glucose units. Again, the use of participating groups on the glycosyl donor is the standard approach to achieve the desired β-selectivity. The synthesis of β-(1→6)-linked oligosaccharides has been extensively studied and various methods are available. researchgate.net
Controlling these stereochemical outcomes is paramount to obtaining the biologically active form of this compound.
Molecular Mechanisms of Biological Action of Leptosin F
Topoisomerase Inhibition Studies
Leptosin (B1674754) F has been identified as a potent inhibitor of both type I and type II DNA topoisomerases, enzymes critical for resolving topological stress in DNA during replication, transcription, and other cellular processes. nih.govresearchgate.net
Research has demonstrated that Leptosin F acts as a strong catalytic inhibitor of human DNA topoisomerase I. nih.gov This inhibition prevents the enzyme from relaxing supercoiled DNA, a critical step in maintaining DNA integrity. The inhibitory concentration (IC50) for this compound against topoisomerase I has been reported to be between 3 and 10 µM. nih.gov
In addition to its effects on topoisomerase I, this compound also inhibits the catalytic activity of DNA topoisomerase II. nih.gov This dual inhibitory action is a notable characteristic of this compound. The IC50 value for the inhibition of topoisomerase II by this compound is in the range of 10–30 µM. nih.gov
A crucial aspect of this compound's mechanism is that it functions as a catalytic inhibitor, not a topoisomerase poison. nih.gov Topoisomerase poisons, such as camptothecin, exert their cytotoxic effects by stabilizing the "cleavable complex," which is an intermediate state where the DNA is cleaved and covalently attached to the topoisomerase enzyme. wikipedia.orgembopress.orgresearchgate.net This stabilization leads to the accumulation of DNA strand breaks, which are lethal to the cell. wikipedia.org
In contrast, studies have shown that this compound does not induce the accumulation of these cleavable complexes. nih.gov Even at concentrations up to 300 µM, no significant increase in DNA strand breaks was observed, indicating a mechanism distinct from that of topoisomerase poisons. nih.gov This classifies this compound as a true catalytic inhibitor, which interferes with the enzyme's function without trapping it on the DNA. nih.govnih.gov
The inhibitory activity of this compound against topoisomerases has been quantified using established in vitro assays. The inhibition of DNA topoisomerase I is typically measured by monitoring the enzyme's ability to relax supercoiled plasmid DNA into its relaxed form. nih.gov The effectiveness of the inhibitor is determined by the reduction in the formation of the relaxed DNA product.
For DNA topoisomerase II, a common method to assess its activity is the kinetoplast DNA (kDNA) decatenation assay. nih.gov kDNA is a network of interlocked DNA minicircles, and topoisomerase II's function is to separate, or decatenate, these circles. The inhibitory effect of this compound is quantified by its ability to prevent this decatenation process. nih.gov
Cellular Pathway Modulation
Beyond its direct effects on topoisomerases, this compound also influences cellular signaling pathways that are critical for cell survival and proliferation.
Interference with Cell Cycle Progression (e.g., G1 to S Phase Arrest)
Research into the Leptosin family of compounds has shed light on their ability to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents. While detailed cell cycle analysis has been more extensively reported for the closely related compound Leptosin C, the findings provide a strong inferential basis for the mechanisms of this compound.
Studies have shown that Leptosin C inhibits the progression of cells from the G1 (Gap 1) phase to the S (Synthesis) phase. nih.gov This G1/S checkpoint is a critical control point that ensures DNA integrity before replication. By arresting the cell cycle at this stage, the compound effectively halts cellular proliferation. This mechanism of action is crucial for its tumor-suppressive effects, preventing the division and propagation of malignant cells. nih.gov
Induction of Programmed Cell Death (Apoptosis)
This compound is recognized as a potent inducer of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells. nih.govresearchgate.net The apoptotic pathway is a controlled, energy-dependent process that involves a series of distinct morphological and biochemical changes in the cell. The pro-apoptotic effects of the leptosin class of compounds have been demonstrated in several human cancer cell lines, including human lymphoblastoid RPMI8402 cells and human embryonic kidney 293 cells. nih.govresearchgate.net
Caspase Activation Mechanisms (e.g., Caspase-3)
The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases. The activation of these enzymes occurs in a cascade, leading to the systematic dismantling of the cell. Research on leptosins has identified the activation of key executioner caspases. Specifically, treatment with Leptosin C has been shown to lead to the activation of caspase-3. nih.gov Furthermore, this compound has been observed to activate caspase-3 in human embryonic kidney 293 cells at concentrations between 1 and 10 µM. researchgate.net Caspase-3 activation is a pivotal, often irreversible step in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins and the characteristic morphological changes of apoptosis. nih.gov
Nucleosomal DNA Degradation
A hallmark of the late stages of apoptosis is the fragmentation of chromosomal DNA into nucleosomal units. This process is a direct consequence of the activation of caspase-dependent endonucleases. Studies on Leptosin C have confirmed that its induction of apoptosis includes the nucleosomal degradation of chromosomal DNA. nih.gov This DNA fragmentation prevents the transfer of genetic material from damaged or cancerous cells and is a definitive marker of apoptotic cell death. nih.gov
Accumulation of Sub-G1 Cell Population
Flow cytometry analysis is a common method to assess the stages of the cell cycle and quantify apoptosis. Cells undergoing apoptosis exhibit a fractional DNA content due to DNA fragmentation and are consequently detected as a population in the "sub-G1" phase of the cell cycle histogram. Treatment of RPMI8402 cells with Leptosin C results in a significant accumulation of cells in this sub-G1 phase, providing quantitative evidence of its apoptosis-inducing activity. nih.gov
Potential Modulation of Other Kinase Activities (e.g., Protein Tyrosine Kinase (PTK), Calcium/Calmodulin-Dependent Protein Kinase III (CaMKIII) as seen in related Leptosins)
Beyond their effects on topoisomerases, leptosins modulate critical cell signaling pathways governed by kinases. Both this compound and Leptosin C have been found to inhibit the Akt pathway, a central signaling cascade that promotes cell survival and proliferation. nih.gov They achieve this by inducing the dephosphorylation of the Akt protein at serine residue 473, effectively inactivating the pathway and removing its anti-apoptotic protection from the cell. nih.gov
Cytotoxic Effects on Specific Cell Lines in In Vitro Models
This compound has demonstrated potent cytotoxic and growth-inhibiting activities across various tumor cell lines in in vitro studies. nih.govresearchgate.net These compounds, originally isolated as cytotoxic substances, have shown efficacy against both hematopoietic and solid tumor cell lines. nih.gov
The cytotoxic potential is highlighted by its strong effects on murine leukemia cells (P388), human T-cell acute lymphoblastic leukemia cells (RPMI8402), and human embryonic kidney cells (293). nih.govresearchgate.net Notably, the growth inhibition of RPMI-8402 cells was particularly potent, with an IC50 value reported to be in the nanomolar (nM) range. researchgate.net
Interactive Table: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Organism | Reported Activity | Citation |
|---|---|---|---|---|
| P388 | Murine Leukemia | Mouse | Potent Cytotoxicity | |
| RPMI8402 | T-cell Acute Lymphoblastic Leukemia | Human | Potent Growth Inhibition (IC50 in nM range) | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological activity of this compound, a complex sulfur-containing indole (B1671886) alkaloid, is intrinsically linked to its unique three-dimensional structure. As a member of the epipolythiodioxopiperazine (ETP) class of natural products, its potent effects as a topoisomerase inhibitor and cytotoxic agent are dictated by the interplay of its core scaffolds and functional groups. Structure-activity relationship (SAR) studies, which analyze how specific chemical structures and motifs translate into biological function, have been crucial in deconvoluting the mechanisms of this compound. These studies focus on three main areas: the correlation between structural features and topoisomerase specificity, the critical role of the sulfur bridge in its bioactivity, and the foundational influence of the indole and diketopiperazine scaffolds.
Correlating Structural Motifs with Topoisomerase Specificity
This compound is a notable dual inhibitor, capable of targeting both DNA topoisomerase I and topoisomerase II. nih.govnih.gov This dual specificity is a distinguishing feature and is directly related to its molecular structure, particularly when compared to its close analogue, Leptosin C.
Research has revealed that this compound possesses a distinctly asymmetric dimeric structure. nih.gov In contrast, Leptosin C has a structure that is described as approximately symmetric. This difference in molecular symmetry is a key determinant of their target specificity. While the asymmetric this compound inhibits both types of topoisomerases, the symmetric Leptosin C is a selective inhibitor of topoisomerase I only. nih.govnih.gov This suggests that the asymmetry of this compound allows it to conform to the binding sites of both enzymes, whereas the more symmetric structure of Leptosin C may only permit effective interaction with the "left-hand" cleft of the topoisomerase I tertiary structure. nih.gov Both compounds act as catalytic inhibitors, meaning they interfere with the enzyme's function without stabilizing the cleavable complex, which is the mechanism of action for topoisomerase poisons like camptothecin. nih.gov
Table 1: Topoisomerase Specificity of Leptosin Analogues
| Compound | Molecular Symmetry | Topoisomerase I Inhibition | Topoisomerase II Inhibition |
|---|---|---|---|
| This compound | Asymmetric | Yes | Yes |
| Leptosin C | Approx. Symmetric | Yes | No |
Impact of Sulfur Moieties on Bioactivity
The defining structural feature of this compound and other ETPs is the transannular di- or polysulfide bridge across the diketopiperazine ring. This sulfur moiety is not merely a structural component but is the key functional group responsible for the potent bioactivity of the entire class of compounds. nih.govnih.gov
Influence of Indole and Diketopiperazine Scaffolds
The foundation of this compound's molecular architecture is built upon two core scaffolds: the indole ring system and the diketopiperazine core. The diketopiperazine, a cyclic dipeptide, is formed from the condensation of two amino acids—in this case, tryptophan derivatives. mdpi.commdpi.com This scaffold provides a rigid, conformationally constrained backbone for the molecule. nih.gov
Advanced Analytical and Metabolomic Research on Leptosin F
Metabolomic Profiling Techniques for Natural Product Discovery and Quantification
Metabolomics serves as a powerful tool for the discovery of novel secondary metabolites from fungal sources. nih.gov This approach involves the comprehensive analysis of the small-molecule metabolites present in an organism under specific conditions. In the context of discovering compounds like Leptosin (B1674754) F from Leptosphaeria sp., metabolomic profiling allows researchers to compare the chemical fingerprints of different fungal strains or the same strain grown under various culture conditions to identify unique or highly expressed compounds. nih.gov
Fungal metabolomics typically employs either untargeted or targeted strategies. An untargeted approach aims to capture the widest possible range of metabolites to identify novel compounds or biomarkers. udelar.edu.uy Targeted analysis, conversely, focuses on the precise quantification of known or specific classes of metabolites, such as the ETPs to which Leptosin F belongs. acs.org By analyzing the extracellular and intracellular metabolites of Leptosphaeria sp., researchers can detect the presence of unique chemical signatures that warrant further investigation, leading to the isolation of previously uncharacterized compounds. This chemotaxonomic characterization is crucial for understanding the metabolic diversity of fungal species and for identifying strains that produce bioactive substances. nih.gov
Application of High-Resolution Mass Spectrometry (HRMS) for Identification and Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a newly isolated natural product. For this compound, techniques such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide a highly accurate mass measurement of the molecular ion. tandfonline.comacs.org This precision allows for the calculation of a single, unambiguous molecular formula.
The structural elucidation of the leptosin family of compounds, including this compound, relied heavily on this technique to establish their molecular formulas. rsc.org This information is the foundational step upon which further spectroscopic analysis is built. For example, the molecular formula reveals the number of atoms of each element present and allows for the calculation of the degree of unsaturation (double bond equivalents), offering initial clues about the molecule's structure, such as the presence of rings and double bonds. acs.org
Table 1: Representative HRMS Data for a Leptosin-Class Compound
| Analysis Mode | Ion Type | Measured m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|---|
| Positive Ion HR-ESI-MS | [M+H]⁺ | 741.1273 | 741.1294 | C₃₂H₃₂N₆O₇S₄ |
Note: Data presented is for the related compound Leptosin C and is illustrative of the data type obtained for the Leptosin family. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the complete chemical structure of organic molecules like this compound. The original structure determination of the leptosins was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. rsc.org
1D NMR (¹ H and ¹³ C): ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing crucial information about the relative stereochemistry of the molecule.
Through the meticulous analysis of these spectra, scientists were able to determine the complex, cage-like structure of the leptosins, including the unique stereochemistry and the nature of the disulfide bridges characteristic of this compound class. rsc.org
Table 2: Representative ¹³C and ¹H NMR Data for a Key Structural Moiety in the Leptosin Family
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| 3 | 77.2 | 5.15 (s) | C-4, C-5a, C-10b |
| 4 | 128.9 | 7.55 (d, 7.6) | C-5a, C-6, C-10b |
| 5 | 121.3 | 7.12 (t, 7.6) | C-4, C-6, C-10b |
| 5a | 136.5 | - | - |
| 6 | 126.4 | 7.35 (t, 7.6) | C-4, C-5a |
| 7 | 112.1 | 6.90 (d, 7.6) | C-5a, C-10a |
Note: Data is based on published values for related epipolythiodioxopiperazine compounds and serves to illustrate the type of data used for structural elucidation. acs.org
Chromatographic Techniques (e.g., HPLC-PDA, LC-MS) in Research Contexts
Chromatographic techniques are essential for both the initial isolation of this compound from the crude fungal extract and for its subsequent analysis and quantification. The process typically begins with solvent extraction of the Leptosphaeria sp. mycelium, followed by a series of chromatographic separation steps to purify the target compound. sdu.edu.cn
Column Chromatography: Initial fractionation of the crude extract is often performed using silica (B1680970) gel or Sephadex column chromatography to separate compounds based on polarity or size. sdu.edu.cn
High-Performance Liquid Chromatography (HPLC): This is the key technique for the final purification of this compound. Reversed-phase HPLC, using a C18 column with a gradient of organic solvent (like acetonitrile (B52724) or methanol) and water, is commonly employed to achieve high-purity isolation.
HPLC-PDA (Photodiode Array): During analysis, an HPLC system coupled with a PDA detector allows for the monitoring of the separation process. The PDA detector records the UV-Vis spectrum of the eluting compounds, which provides characteristic information about chromophores in the molecule, aiding in the identification of the leptosin class of compounds which possess a distinct UV absorption profile. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful hyphenated technique. As compounds are separated by the HPLC, they are introduced directly into the MS. This allows for the simultaneous acquisition of retention time data, UV data (if a PDA is also used), and mass data for every peak in the chromatogram, making it a highly efficient method for analyzing complex mixtures and identifying known compounds in fungal extracts. tandfonline.comudelar.edu.uy
These chromatographic methods were instrumental in the successful isolation of this compound, separating it from a multitude of other metabolites produced by the fungus. rsc.org
Computational Approaches and Molecular Modeling of Leptosin F
Molecular Docking Studies for Target Interaction Prediction (e.g., Topoisomerases, Akt)
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand when bound to a receptor and to estimate the binding affinity mdpi.compensoft.netnih.goveuropeanreview.orgresearchgate.net. For a compound like Leptosin (B1674754) F, known to inhibit DNA topoisomerases I and II and the Akt pathway, molecular docking could be employed to predict how Leptosin F interacts with the binding sites of these enzymes researchgate.netmdpi.com. Studies on other compounds targeting topoisomerases and Akt utilize molecular docking to understand interaction profiles and guide the design of more potent inhibitors mdpi.comnih.goveuropeanreview.orgresearchgate.netnih.govmdpi.comresearchgate.net. While the biological activity of this compound against these targets is reported researchgate.netmdpi.com, specific molecular docking studies detailing its predicted binding poses, interaction energies, or key residues involved in binding to topoisomerases or Akt were not available in the retrieved search results. Such studies would typically involve preparing the 3D structures of both this compound and the target proteins, performing docking simulations, and analyzing the resulting complexes.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time mdpi.comnih.govnih.govnih.govplos.org. Unlike static docking studies, MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to study the stability of the complex, conformational changes in the protein and ligand upon binding, and the detailed mechanisms of association and dissociation nih.govnih.govnih.govplos.org. For targets like topoisomerases and Akt, MD simulations have been used to understand the dynamic aspects of their interactions with inhibitors mdpi.comnih.govnih.govpsu.edu. Applying MD simulations to this compound bound to topoisomerases or Akt could provide insights into the stability of the binding, the flexibility of the binding site, and the specific molecular events that contribute to its inhibitory activity. However, specific MD simulation studies focused on elucidating the binding mechanisms of this compound to its targets were not found in the search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate the structural and physicochemical properties of a series of compounds with their biological activity frontiersin.orgresearchgate.netresearchgate.netsourceforge.io. QSAR models can be used to predict the activity of new, untested compounds and to guide the design of analogues with improved potency or desired properties frontiersin.orgresearchgate.netsourceforge.io. While QSAR is a valuable tool in optimizing lead compounds, no specific QSAR studies focused on this compound and the design of its analogues were identified in the search results. Developing a QSAR model for this compound would typically require a dataset of structurally related compounds with measured activity against topoisomerases or Akt, followed by the calculation of molecular descriptors and the application of statistical methods to build a predictive model.
Ecological and Environmental Role of Leptosin F
Role in Inter-species Interactions in Marine Ecosystems
The direct role of Leptosin (B1674754) F in mediating specific inter-species interactions within marine ecosystems has not been extensively documented in scientific literature. The compound originates from the fungus Leptosphaeria sp., which exists in a close relationship with the brown alga Sargassum tortile. rsc.orgresearchgate.net This symbiotic or parasitic context suggests a potential role in the interaction between the fungus and its algal host, or in defending the host-fungus association from other organisms. Fungi, in general, are known to produce secondary metabolites for defense, competition, or symbiotic communication. rsc.org However, specific studies detailing how Leptosin F influences these interactions—such as deterring predators, inhibiting the growth of competing microbes, or regulating the relationship with its algal host—are not available in the retrieved scientific literature.
Potential as a Quorum-Sensing Modulator
There is currently no direct scientific evidence to suggest that this compound functions as a quorum-sensing modulator. Quorum sensing is a cell-to-cell communication process in bacteria that relies on signaling molecules to coordinate collective behaviors. researchgate.net While some diketopiperazines, the broader class of compounds to which this compound belongs, have been implicated in bacterial quorum-sensing phenomena, this activity is not universal to all compounds in the class. researchgate.netnih.gov Research on this compound has primarily centered on its potent cytotoxicity and its mechanism of action against cancer cell lines, with no specific studies investigating its ability to interfere with or mimic bacterial quorum-sensing signals. nih.govresearchgate.net
Contribution to Chemical Ecology of Marine Microorganisms
This compound is a secondary metabolite produced by the marine-derived fungus Leptosphaeria sp. rsc.orgrsc.org The production of such unique and biologically active compounds is a key component of the chemical ecology of marine microorganisms. rsc.org These metabolites often serve critical functions for the producing organism, such as chemical defense against predators, pathogens, or competitors. rsc.org
The Leptosphaeria genus includes species that are saprobes (living on dead organic matter) and plant pathogens. eurofinsus.comnih.gov The production of a potent cytotoxic compound like this compound by a marine-associated species could be an adaptive strategy for survival in a competitive environment. It may function to inhibit the growth of other microorganisms competing for space and resources on the surface of the alga Sargassum tortile. While this ecological role is plausible, it remains speculative, as one review notes that the specific biogenetic synthesis and chemical ecological roles of many sulfur-containing marine natural products, including the leptosins, require further clarification. nih.gov
Table 1: Summary of this compound Origin and Classification
Table of Mentioned Compounds
Future Directions and Research Opportunities in Leptosin F Studies
Elucidation of Full Biosynthetic Pathways and Enzyme Characterization
Understanding the complete biosynthetic pathway of Leptosin (B1674754) F is a critical area for future research. While Leptosin F has been isolated from natural sources, such as the marine fungus Leptoshaeria species and potentially cyanobacterial strains, the precise enzymatic steps and genetic regulation involved in its production are not yet fully elucidated. researchgate.netmdpi.comnih.gov Research in this area would involve identifying and characterizing the specific enzymes responsible for catalyzing each step of the pathway. Techniques such as genome sequencing of producing organisms, gene knockout or overexpression studies, and in vitro enzymatic assays with isolated proteins could be employed. Elucidating the biosynthetic pathway could pave the way for biotechnological production of this compound and its analogues, potentially leading to more sustainable and scalable sources compared to isolation from natural, often scarce, sources. Understanding the enzymes involved could also allow for enzymatic synthesis or modification of this compound and related compounds.
Exploration of Undiscovered Biological Targets and Pathways
Current research indicates that this compound acts as an inhibitor of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription. researchgate.netnih.gov This activity is linked to its cytotoxic effects in certain tumor cell lines and its ability to induce apoptosis, potentially through the inactivation of the Akt pathway. researchgate.netnih.gov However, the full spectrum of biological targets and the intricate pathways influenced by this compound remain to be fully explored. Future studies should aim to identify additional proteins or molecules that interact with this compound using advanced techniques such as pull-down assays coupled with mass spectrometry, activity-based protein profiling, and cellular thermal shift assays. Investigating other potential affected pathways beyond topoisomerase inhibition and the Akt pathway, perhaps using pathway analysis based on gene expression or proteomic data following this compound treatment, could reveal novel mechanisms of action and potential therapeutic applications. azolifesciences.comnih.gov
Development of Advanced Synthetic Routes for Scalable Production
The isolation of natural products like this compound from their native sources can be challenging and often yields limited quantities. The development of efficient and scalable synthetic routes is therefore a significant future direction. While some studies have reported on the synthesis of related compounds or fragments, a comprehensive and economically viable total synthesis of this compound for large-scale production is likely still under investigation or needed. mit.eduscispace.comresearchgate.netresearchgate.net Future research should focus on developing synthetic strategies that are not only efficient in terms of yield and steps but also utilize readily available and inexpensive starting materials. Exploring different synthetic methodologies, including total synthesis, semi-synthesis (starting from readily available precursors), or even chemo-enzymatic approaches that combine chemical and enzymatic steps, could lead to scalable production methods necessary for further research and potential clinical development.
Design of Highly Selective and Potent Analogues based on SAR
Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship - SAR) is crucial for the rational design of improved analogues. gardp.orgmdpi.com Current knowledge suggests that this compound is an indole (B1671886) derivative containing sulfur, and its activity is linked to the inhibition of topoisomerases and the Akt pathway. researchgate.netnih.gov Future research should involve systematic structural modifications of the this compound molecule to identify key functional groups and structural features responsible for its potency and selectivity towards specific biological targets. mit.edunih.govreferencecitationanalysis.com This could involve synthesizing a library of this compound analogues with variations in different parts of the molecule and evaluating their biological activities in vitro and in vivo. Techniques such as molecular docking and computational modeling can complement experimental SAR studies by providing insights into how this compound and its analogues interact with their targets at the molecular level. chemrxiv.org The goal is to design analogues with enhanced potency, improved target selectivity, reduced off-target effects, and potentially better pharmacokinetic properties.
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a truly comprehensive understanding of how this compound impacts biological systems, future research should integrate data from multiple "omics" technologies. azolifesciences.comnih.govresearchgate.netmdpi.com This multi-omics approach could combine data from genomics (studying genetic variations that might influence response), transcriptomics (analyzing gene expression changes), proteomics (examining protein levels and modifications), and metabolomics (profiling small molecule metabolites). azolifesciences.comnih.gov By integrating these diverse datasets from cells or organisms treated with this compound, researchers can build a more complete picture of the molecular cascade of events triggered by the compound. azolifesciences.comnih.gov This can help in identifying complex interactions between different biological layers, uncovering compensatory mechanisms, and revealing a more holistic view of this compound's effects than single-omics approaches can provide. azolifesciences.comresearchgate.net Advanced bioinformatics and computational tools are essential for the integration and analysis of such large and complex datasets. azolifesciences.com
Q & A
Q. How can in silico predictions of this compound’s pharmacokinetics (e.g., CYP450 metabolism) be experimentally validated to guide drug development?
- Methodological Answer :
Microsomal Incubations : Test hepatic stability using human liver microsomes (HLM) with LC-MS/MS quantification.
CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA) to assess competitive/non-competitive inhibition.
In Vivo Correlation : Compare predicted vs. observed plasma half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
